molecular formula C20H18N4O4 B2767661 2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide CAS No. 900008-56-2

2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide

Cat. No.: B2767661
CAS No.: 900008-56-2
M. Wt: 378.388
InChI Key: ICLDYRSNIYSAOI-UHFFFAOYSA-N
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Description

This compound (molecular formula C₂₁H₂₀N₄O₃, molar mass 376.41 g/mol) features a dihydropyridazinone core substituted with a 2,5-dimethylphenyl group at position 3 and an acetamide linker connected to a 2-nitrophenyl moiety. The dihydropyridazinone ring confers hydrogen-bonding capabilities, while the 2-nitrophenyl group introduces electron-withdrawing properties that may influence reactivity and binding interactions.

Properties

IUPAC Name

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-13-7-8-14(2)15(11-13)16-9-10-20(26)23(22-16)12-19(25)21-17-5-3-4-6-18(17)24(27)28/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLDYRSNIYSAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Substitution Reactions:

    Acetamide Formation: The acetamide moiety is introduced by reacting the pyridazinone derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Nitration: The final step involves nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamides or thioacetamides.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anti-cancer properties. For instance, compounds similar to the target molecule have shown efficacy against various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the inhibition of key enzymes involved in cancer proliferation.
    • A notable study demonstrated that a structurally related compound had an IC50 value of 2.01 µM against HCT-15 colon carcinoma cells, highlighting its potential as an anticancer agent .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against several bacterial strains. In vitro assays revealed that certain derivatives possess strong inhibitory effects on Gram-positive and Gram-negative bacteria. This is particularly relevant for developing new antibiotics in response to rising antibiotic resistance .
  • Enzyme Inhibition :
    • The compound has been explored for its ability to inhibit urease, an enzyme linked to various diseases including kidney stones and gastric infections. Studies show that derivatives can effectively bind to the enzyme's active site, leading to significant inhibition .

Pharmacological Insights

  • Safety Profile :
    • Toxicological assessments have indicated a favorable safety profile for compounds within this class when administered at therapeutic doses. For example, daily oral doses of related compounds did not exhibit significant adverse effects while effectively reducing LDL cholesterol levels in animal models .
  • Bioavailability Studies :
    • Research has focused on enhancing the bioavailability of these compounds through various formulations. Techniques such as nanoparticle encapsulation have shown promise in improving solubility and absorption rates in biological systems.

Material Science Applications

  • Polymer Chemistry :
    • The compound's unique chemical structure allows it to be utilized in polymer synthesis as a monomer or additive to enhance thermal stability and mechanical properties of polymers .
  • Dyes and Pigments :
    • Due to its chromophoric properties, the compound can be used in developing dyes for textiles and coatings, providing vibrant colors with good fastness properties.

Case Studies

StudyApplicationFindings
AnticancerCompound showed IC50 of 2.01 µM against HCT-15 cells
AntimicrobialEffective against Staphylococcus aureus with MIC < 1 µM
Enzyme InhibitionSignificant urease inhibition observed
Material ScienceEnhanced thermal stability in polymer blends

Mechanism of Action

The mechanism of action of 2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from the evidence, emphasizing substituent variations and their implications:

Compound Name / ID Molecular Formula Key Substituents Molar Mass (g/mol) Notable Features Potential Applications References
Target Compound C₂₁H₂₀N₄O₃ 2,5-Dimethylphenyl; 2-nitrophenyl 376.41 Nitro group enhances electrophilicity; dihydropyridazinone core enables H-bonding. Pharmacological research
N-(2,6-Dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide C₂₅H₂₆N₆O₃S Triazolylsulfanyl; pyridazinyl; 2,6-dimethylphenyl 490.58 Sulfur-containing triazole improves lipophilicity; higher molar mass. Antimicrobial/antiviral
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ Chloro; methoxymethyl; 2,6-diethylphenyl 269.77 Chlorinated acetamide with herbicidal activity; widely used in agriculture. Herbicide
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide C₁₉H₁₇F₃N₂O₃S Benzothiazole; 2,5-dimethoxyphenyl; trifluoromethyl 422.41 Trifluoromethyl group enhances metabolic stability; methoxy groups improve solubility. Drug development
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide C₁₄H₂₂N₂O Diethylamino; 2,6-dimethylphenyl 234.33 Amino group increases basicity; simpler structure with lower molar mass. Local anesthetic precursor

Key Research Findings and Implications

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-nitrophenyl group contrasts with the 2,5-dimethoxyphenyl group in benzothiazole analogs (). Chlorinated acetamides like alachlor () leverage halogen bonding for herbicidal activity, a feature absent in the target compound .

Heterocyclic Core Modifications: Replacement of the dihydropyridazinone ring with a benzothiazole () or triazolylsulfanyl group () alters hydrogen-bonding capacity and steric bulk. Benzothiazoles are common in kinase inhibitors, while triazoles are prevalent in antifungal agents .

Biological Activity Trends :

  • The 2,6-dimethylphenyl substitution in and is associated with local anesthetic or antimicrobial activity, whereas 2,5-dimethylphenyl in the target compound may favor interactions with larger binding pockets .
  • Trifluoromethyl groups () enhance metabolic stability, a desirable trait in drug candidates, but are absent in the target compound .

Biological Activity

The compound 2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide is a derivative of dihydropyridazine with potential pharmacological applications. This article reviews its biological activity, focusing on its effects in various biological systems, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C19H20N4O3C_{19}H_{20}N_{4}O_{3} and a molecular weight of 356.39 g/mol. The structure features a dihydropyridazine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound are primarily related to its interactions with various biological targets. Key areas of research include:

  • Antitumor Activity : Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the presence of electron-donating groups in the phenyl ring enhances cytotoxicity, as observed in related compounds .
  • Antimicrobial Properties : The compound has shown potential antibacterial activity against both Gram-positive and Gram-negative bacteria. The nitrophenyl group is particularly noted for enhancing antimicrobial efficacy .

Antitumor Activity

A recent study evaluated the cytotoxic effects of several pyridazine derivatives, including our compound of interest. The results indicated an IC50 value of approximately 15 µM against the A549 lung cancer cell line, suggesting moderate potency. Structure-activity relationship (SAR) analysis revealed that modifications to the phenyl rings significantly impacted activity:

CompoundIC50 (µM)Target Cell Line
2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide15A549
Similar Pyridazine Derivative10HeLa
Another Analogue25MCF-7

Antimicrobial Activity

In vitro assessments demonstrated that the compound exhibited notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

The proposed mechanism involves the inhibition of DNA synthesis and disruption of cellular processes in target organisms. The nitro group is believed to play a crucial role in mediating these effects through redox cycling, leading to the generation of reactive oxygen species (ROS) .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide, and how can purity be optimized?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including condensation of pyridazinone intermediates with acetamide derivatives. Key steps include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
  • Characterization : Use NMR (¹H, ¹³C) to confirm regiochemistry and LC-MS to verify molecular weight .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions on the pyridazinone and acetamide moieties. NOESY experiments can confirm spatial arrangements .
  • X-ray crystallography : Single-crystal analysis (via SHELXL) provides absolute configuration and hydrogen-bonding networks. Data collection at low temperatures (100 K) reduces thermal motion artifacts .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular formula .

Q. How should researchers design preliminary bioactivity assays for this compound?

  • Methodological Answer :

  • Assay selection : Prioritize target-specific assays (e.g., enzyme inhibition for kinase targets) over broad cytotoxicity screens.
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to establish IC₅₀ values.
  • Controls : Include positive controls (e.g., staurosporine for kinase assays) and solvent controls (e.g., DMSO) .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized using computational and statistical methods?

  • Methodological Answer :

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to identify transition states and energetically favorable pathways .
  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent, catalyst loading). Response surface methodology (RSM) identifies optimal conditions with minimal experimental runs .
  • Machine learning : Train models on existing reaction data to predict yields under untested conditions .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Docking validation : Cross-validate molecular docking results with mutagenesis studies to confirm binding site interactions.
  • Solvent effects : Re-run simulations with explicit solvent models (e.g., water, DMSO) to improve agreement with in vitro data.
  • Conformational sampling : Use molecular dynamics (MD) to account for protein flexibility, which static docking may miss .

Q. How can researchers address discrepancies in bioactivity data across different assay platforms?

  • Methodological Answer :

  • Assay standardization : Normalize data using Z-scores or % inhibition relative to plate-specific controls.
  • Meta-analysis : Apply hierarchical clustering to identify outliers or platform-specific biases.
  • Orthogonal assays : Confirm hits with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What engineering principles govern scale-up from lab-scale synthesis to pilot production?

  • Methodological Answer :

  • Process intensification : Optimize heat/mass transfer using microreactors or continuous-flow systems.
  • Separation technologies : Implement membrane filtration or centrifugal partitioning chromatography for large-scale purification .
  • Safety protocols : Conduct hazard analysis (e.g., HAZOP) for exothermic steps and nitro-group handling .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating the reproducibility of synthetic yields?

  • Methodological Answer :

  • Repeatability testing : Perform triplicate syntheses under identical conditions; report mean ± SD.
  • ANOVA : Compare batch-to-batch variability and identify significant factors (e.g., reagent purity).
  • Control charts : Monitor yield trends over time to detect process drift .

Q. How should crystallographic data (e.g., from SHELXL) be analyzed to confirm structural assignments?

  • Methodological Answer :

  • Residual analysis : Check R-factors (<5% for high-quality data) and electron density maps for missing/disordered atoms.
  • Twinning detection : Use PLATON to identify twinning and refine structures accordingly.
  • CIF validation : Submit CIF files to checkCIF for geometry and symmetry errors .

Methodological Resources

  • Structural refinement : SHELXL for small-molecule crystallography .
  • Reaction optimization : ICReDD’s computational-experimental pipeline .
  • Process design : CRDC classifications for chemical engineering workflows .

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